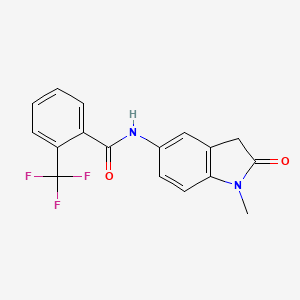

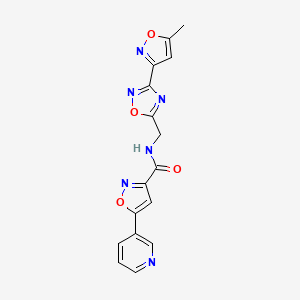

3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

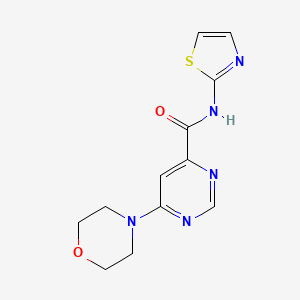

3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hypotensive Agents

Quinazoline derivatives have been studied for their potential as hypotensive agents. Compounds with specific substitutions have shown significant activity in relaxing blood vessels, with some demonstrating activity significantly more potent than known drugs, indicating potential applications in developing new treatments for hypertension (Eguchi et al., 1991).

Cytotoxic Activity

Several studies have investigated the cytotoxic activities of quinazoline derivatives against various cancer cell lines. These compounds exhibit potent cytotoxic effects, with some showing IC50 values less than 10 nM, suggesting their potential use in cancer therapy. The structural modification of these compounds can lead to significant improvements in their cytotoxic efficacy (Deady et al., 2003).

Anticancer Agents

Novel quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies indicate that nitrogen-rich heterocyclic compounds, including quinazolinone derivatives, can be modified to design novel pharmaceutically active compounds with significant cytotoxic activity against cancer cell lines, highlighting their application in the development of new anticancer medications (Poorirani et al., 2018).

Herbicide Discovery

Quinazoline derivatives have also been identified as promising candidates in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have been designed and shown to exhibit excellent potency against target enzymes in plants, indicating their potential application in developing new herbicides for resistant weed control (He et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 2,5-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "3-ethoxybenzaldehyde", "2,5-dimethylbenzaldehyde", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "ethyl acetate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one", "a. Condensation of 2-aminobenzoic acid with 3-ethoxybenzaldehyde in ethanol in the presence of sodium acetate to form 3-ethoxy-2-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one", "b. Reduction of the ethoxy group using hydrazine hydrate in ethanol to form 2-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one", "c. Cyclization of the ketone using phosphorus oxychloride in refluxing acetic anhydride to form 2-phenylquinazolin-4(3H)-one", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-2-phenylquinazolin-4(3H)-one", "a. Friedel-Crafts acylation of 2-phenylquinazolin-4(3H)-one with 2,5-dimethylbenzaldehyde in the presence of aluminum chloride in ethyl acetate to form 3-(2,5-dimethylphenyl)-2-phenylquinazolin-4(3H)-one", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde by the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate and sodium acetate in ethanol", "b. Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by the oxidation of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde using potassium permanganate in water", "c. Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by the reaction of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate in ethanol", "d. Synthesis of 3-(3-ethoxyphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by the reaction of 3-(2,5-dimethylphenyl)-2-phenylquinazolin-4(3H)-one with 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of sodium hydroxide in ethanol" ] } | |

Numéro CAS |

1207026-99-0 |

Formule moléculaire |

C27H24N4O4 |

Poids moléculaire |

468.513 |

Nom IUPAC |

3-(2,5-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-4-34-20-9-7-8-19(15-20)25-28-24(35-29-25)16-30-22-11-6-5-10-21(22)26(32)31(27(30)33)23-14-17(2)12-13-18(23)3/h5-15H,4,16H2,1-3H3 |

Clé InChI |

IQRVEEVSISTUEG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2860810.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)

![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)